(3S)-3-Amino-4-oxo-4-(phosphonooxy)butanoic acid
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Overview
Description
(3S)-3-Amino-4-oxo-4-(phosphonooxy)butanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a keto group, and a phosphonooxy group attached to a butanoic acid backbone. Its structural complexity and functional groups make it a versatile molecule for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-4-oxo-4-(phosphonooxy)butanoic acid typically involves the use of phosphonic acid derivatives. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . This method ensures the formation of the phosphonic acid functional group simultaneously with the formation of the P-C bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-4-oxo-4-(phosphonooxy)butanoic acid undergoes various chemical reactions, including:
Reduction: Reduction of keto groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions:
Oxidation: Jones reagent (CrO3-H2SO4) in acetone.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted amino derivatives.
Scientific Research Applications
(3S)-3-Amino-4-oxo-4-(phosphonooxy)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its role in metabolic pathways and enzyme inhibition.
Industry: Utilized in the production of biodegradable polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-4-oxo-4-(phosphonooxy)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in peptidoglycan biosynthesis by blocking key steps in the pathway . This inhibition can lead to antibacterial effects, making it a potential candidate for developing new antibiotics.
Comparison with Similar Compounds
Fosfomycin: A phosphonic acid antibiotic with a similar mechanism of action.
2-(Phosphonooxy)butanoic acid: Shares structural similarities but differs in its specific functional groups and applications.
Uniqueness: (3S)-3-Amino-4-oxo-4-(phosphonooxy)butanoic acid is unique due to its combination of amino, keto, and phosphonooxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
77815-87-3 |
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Molecular Formula |
C4H8NO7P |
Molecular Weight |
213.08 g/mol |
IUPAC Name |
(3S)-3-amino-4-oxo-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H8NO7P/c5-2(1-3(6)7)4(8)12-13(9,10)11/h2H,1,5H2,(H,6,7)(H2,9,10,11)/t2-/m0/s1 |
InChI Key |
MOKLFAZOVPBPSX-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)OP(=O)(O)O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)OP(=O)(O)O)N)C(=O)O |
Origin of Product |
United States |
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